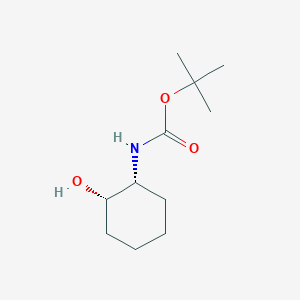

tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate

CAS No.: 296778-53-5

Cat. No.: VC8262450

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 296778-53-5 |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate |

| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |

| Standard InChI Key | XVROWZPERFUOCE-BDAKNGLRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1O |

| SMILES | CC(C)(C)OC(=O)NC1CCCCC1O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1O |

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C11H21NO3. It is characterized by the presence of a tert-butyl group linked to a carbamate moiety, which is attached to a cyclohexane ring with a hydroxyl group at the 2-position in a (1R,2S) configuration . This compound is often used in organic synthesis due to its protective group properties, particularly in the synthesis of complex molecules where the hydroxyl group needs to be temporarily masked.

Synthesis Methods

The synthesis of tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate typically involves the reaction of a cyclohexanol derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N) . This method is efficient for introducing the tert-butyl carbamate group onto the cyclohexane ring.

Applications and Uses

This compound is primarily used as an intermediate in organic synthesis. The tert-butyl carbamate group serves as a protecting group for the amine functionality, allowing for selective reactions on other parts of the molecule. It is particularly useful in the synthesis of complex molecules where the hydroxyl group needs to be temporarily masked.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume